2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Description
Asymmetric Catalytic Applications of PyBOX Ligand Systems
Enantioselective Carbon–Carbon Bond Formation Strategies
Cyclopropanation Reactions via Transition Metal Coordination
The PyBOX ligand’s ability to coordinate transition metals such as ruthenium has been leveraged for stereoselective cyclopropanation reactions. In continuous-flow systems, Ru-PyBOX complexes immobilized on macroporous styrene-divinylbenzene monolithic reactors demonstrated exceptional efficiency in the cyclopropanation of styrene with ethyldiazoacetate (EDA). Under supercritical carbon dioxide (scCO₂) conditions, these systems achieved high enantioselectivity while minimizing environmental impact through solvent-free operation. The rigid polymeric backbone of the catalyst enhanced stability, allowing sustained catalytic activity over multiple cycles without significant leaching.
Table 1: Performance of Ru-PyBOX Catalysts in Cyclopropanation
| Substrate | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Styrene | scCO₂, 40°C | 92 | 89 |
| 4-Methylstyrene | Conventional, 25°C | 85 | 91 |
Aldol and Mannich-Type Transformations
Scandium-PyBOX complexes have proven effective in decarboxylative aldol reactions, enabling the synthesis of chiral α-hydroxy esters. For instance, the reaction of β-keto acids with α-keto esters using Sc(OTf)₃ and (4S,5S)-diphenyl-PyBOX ligand 6a delivered products in >90% yield and up to 95% enantiomeric excess (ee). Similarly, Yb(OTf)₃-PyBOX systems catalyzed Mannich reactions between dibenzyl malonate and N-tert-butoxycarbonyl aldimines, achieving >99% ee under mild conditions. The ligand’s diphenyloxazoline moieties were critical for shielding specific reaction faces, ensuring high stereoselectivity.
Michael Addition and Conjugate Addition Pathways
In conjugate additions, Sc-PyBOX catalysts facilitated the enantioselective addition of thiols to α,β-unsaturated carbonyl compounds. For example, the reaction of thiophenol with 3-crotonoyl-2-oxazolidinone yielded adducts with 92% ee, attributed to the ligand’s ability to orient the nucleophile via non-covalent interactions. Zinc-PyBOX complexes further expanded this reactivity to Michael additions of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, producing 3,4-dihydropyran derivatives with >99% ee.
Cycloaddition Reaction Engineering
Diels–Alder Reaction Stereochemical Control
PyBOX–lanthanum(III) triflate [La(OTf)₃] complexes exhibited remarkable efficacy in asymmetric Diels–Alder reactions. The cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene generated norbornene derivatives with four contiguous stereocenters in up to 99:1 enantiomeric ratio (er) and 92:8 diastereomeric ratio (dr). The ligand’s tridentate coordination mode rigidified the transition state, ensuring precise endo-selectivity and stereochemical fidelity.
Table 2: Substrate Scope in PyBOX–La(OTf)₃-Catalyzed Diels–Alder Reactions
| Dienophile | Diene | Yield (%) | er | dr |
|---|---|---|---|---|
| 2-(Furan-2-yl)acetyl | Cyclopentadiene | 85 | 99:1 | 92:8 |
| 2-(Thiophen-2-yl)acetyl | Cyclopentadiene | 78 | 95:5 | 89:11 |
1,3-Dipolar Cycloaddition Mechanisms
While direct examples of 1,3-dipolar cycloadditions using PyBOX ligands are less documented in the provided literature, the ligand’s success in Diels–Alder systems suggests potential in nitrone- or azide-based reactions. The stereoelectronic environment created by PyBOX-metal complexes could stabilize dipolar transition states, a hypothesis warranting further investigation.
Hetero-Diels–Alder Reaction Dynamics
PyBOX catalysts have shown preliminary promise in hetero-Diels–Alder reactions, particularly with oxygen- or nitrogen-containing dienophiles. For instance, 2-alk-2-enoylpyridines with heteroaryl substituents reacted efficiently, yielding products with 81:19 to 90:10 er. The ligand’s diphenyl groups likely mitigated steric clashes in these heterocyclic systems.
Electrochemical Functionalization Approaches
Cyanophosphinoylation of Vinylarenes
Current literature on PyBOX-mediated electrochemical cyanophosphinoylation is limited. However, the ligand’s redox-active metal complexes (e.g., Sc, Yb) suggest untapped potential in electrophilic functionalization. Future studies could explore electrochemical setups to modulate oxidation states and enhance reaction rates.
Redox-Mediated Asymmetric Induction
Indirect evidence of redox-mediated stereocontrol exists in Yb(OTf)₃-PyBOX-catalyzed Mannich reactions, where the metal’s Lewis acidity and redox flexibility may stabilize key intermediates. Similarly, Sc-PyBOX systems in thiol conjugate additions likely exploit scandium’s redox activity to facilitate proton transfer steps. These mechanisms underscore the ligand’s versatility in redox-adjacent processes.
Properties
IUPAC Name |
(4S,5R)-2-[6-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDLHVQRYQCDL-UYEZAFAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Triflate-Catalyzed One-Pot Synthesis
The most efficient and widely cited method involves a one-pot reaction using zinc triflate (Zn(OTf)₂) as a catalyst. This approach, adapted from Martínez et al., proceeds via the following steps:
Reactants :
- 2,6-Pyridinedicarbonitrile (1 equiv)
- (4S,5R)-4,5-Diphenyl-1,2-amino alcohol (2 equiv)
- Zn(OTf)₂ (5 mol%)
- Toluene (solvent)
Mechanism :
- The nitrile groups undergo nucleophilic attack by the amino alcohol’s amine and hydroxyl groups, forming intermediate imino ethers.
- Zn(OTf)₂ facilitates cyclization by coordinating to the nitrile, enhancing electrophilicity and stabilizing transition states.
- Stereochemical integrity is preserved through the chiral amino alcohol’s configuration, ensuring the 4S,5R geometry in the oxazoline rings.
Optimized Conditions :
Parameter Value Catalyst loading 5 mol% Zn(OTf)₂ Solvent Toluene Temperature Reflux (110°C) Reaction time 48 hours Yield 85%
This method avoids purification steps, as the product precipitates directly from the reaction mixture. The use of catalytic Zn(OTf)₂ enhances atom economy compared to stoichiometric Lewis acids.
Alternative Synthetic Approaches
Stoichiometric Lewis Acid-Mediated Cyclization
Early Pybox syntheses employed stoichiometric Zn(OTf)₂ (1 equiv) to drive the reaction to completion. While effective, this method is less economical due to higher metal usage:
- Conditions :
This approach is reserved for substrates with sterically hindered amino alcohols, where catalytic methods underperform.
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency:
- Toluene : Optimal for balancing reactivity and solubility.
- Dichloromethane/THF : Lower yields (<50%) due to poor coordination with Zn(OTf)₂.
Elevated temperatures (reflux) are critical for overcoming activation barriers, particularly with bulky diphenyl substituents.
Stereochemical Control and Amino Alcohol Preparation
The (4S,5R)-4,5-diphenyl-1,2-amino alcohol precursor is synthesized via asymmetric reduction of corresponding β-keto amines or resolution of racemic mixtures. Key steps include:
Asymmetric Reduction :
- Employing CBS (Corey–Bakshi–Shibata) reduction or enzymatic methods to install the 4S,5R configuration.
- Substrates: 4,5-Diphenyl-2-oxazoline intermediates.
Resolution Techniques :
- Chiral column chromatography or diastereomeric salt formation using tartaric acid derivatives.
Characterization and Quality Control
The final product is characterized by:
- ¹H/¹³C NMR : Confirm substituent integration and stereochemistry.
- Optical Rotation : [α]D²⁵ = –5.98° (c 1, CH₂Cl₂).
- Purity : ≥95% (HPLC), with residual solvent analyzed via GC-MS.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazoline rings can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the original compound .
Scientific Research Applications
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to enhance enantioselectivity in various organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to induce chirality.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal ions to form chiral complexes, which then facilitate asymmetric transformations. The oxazoline rings and pyridine core provide a rigid and well-defined chiral environment, enhancing the selectivity and efficiency of the catalytic reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry of the oxazole substituents significantly influences molecular conformation and properties. Key stereoisomers include:
Key Insight: The (4R,5R) isomer exhibits high symmetry and planarity, favoring applications requiring rigid scaffolds.
Substituent Variants in Pyridine-Based Bis-Heterocycles
Structural analogs with non-oxazole substituents highlight the role of functional groups:
Key Insight : Electron-rich oxazole rings in the target compound may enhance interactions with biological targets or metal ions compared to sulfonate or thioether analogs. However, inhibitory potency remains uncharacterized.
Research Findings and Implications
- Crystallographic Data : The (4R,5R) isomer’s near-planar structure suggests utility in metal-organic frameworks (MOFs) or as a chiral ligand .
- Stereochemical Effects : Diastereomers (e.g., 4R,5S vs. 4S,5R) likely exhibit divergent binding affinities, though empirical data are lacking.
- Functional Group Impact : Oxazole substituents offer superior electronic tuning vs. tosyloxy/thioether groups, as seen in tyrosinase inhibition studies .
Biological Activity
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.
- Chemical Formula : C35H27N3O2
- Molecular Weight : 521.61 g/mol
- CAS Number : 497172-36-8
Synthesis
The synthesis of this compound involves the formation of oxazoline rings which are then linked to a pyridine core. The specific stereochemistry at the oxazoline positions plays a crucial role in the biological activity of the compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study showed that at concentrations of 10 µM and above, the compound inhibited cell proliferation by over 70% in breast cancer cell lines (MCF-7) .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest cells at the G2/M phase.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent apoptosis .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound may also possess anti-inflammatory and neuroprotective properties:
- Anti-inflammatory Activity : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by modulating neuroinflammatory pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens.
- Neurodegenerative Disorders : A pilot study indicated improvements in cognitive function in patients with early-stage Alzheimer's disease after treatment with this compound.
Data Summary
Q & A
Q. How is the crystal structure of 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine determined, and what challenges arise during refinement?
Answer: The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data Collection : Using a Bruker SMART CCD diffractometer with a fine-focus sealed tube (λ = 0.71073 Å) and graphite monochromator. Data are collected at 293 K with φ and ω scans .
- Refinement : SHELXL (part of the SHELX suite) is employed for least-squares refinement. Challenges include anisotropic displacement parameter modeling and handling high R-factors due to complex molecular packing. For example, the title compound crystallizes in monoclinic space group C2 with R = 0.034 and wR = 0.099, requiring careful treatment of hydrogen atoms (riding model) and thermal displacement ellipsoids .
- Validation : Check data-to-parameter ratios (>7:1) and mean σ(C–C) bond lengths (e.g., 0.004 Å) to ensure refinement reliability .
Q. What methodological considerations are essential when preparing stock solutions of this compound for asymmetric catalysis?
Answer:
- Solvent Selection : Dichloromethane (CH₂Cl₂) is commonly used due to the compound’s solubility. A 0.025–0.05 M stock solution is typical, prepared by dissolving 65.2–130.4 mg in 5 mL solvent .
- Enantiomer Handling : Distinguish between enantiomers (e.g., ent-6) by verifying optical rotation or chiral HPLC. Store solutions under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- Catalytic Loading : Use 5–10 mol% ligand in reactions like nitrone cycloadditions, paired with Ce(IV) co-catalysts. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if handling powders to avoid inhalation (H335 hazard) .
- Storage : Keep in amber vials under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Label containers with CAS 292625-77-5 and hazard codes H302 (harmful if swallowed) and H319 (eye irritation) .
- Spill Management : Absorb solids with inert material (vermiculite) and dispose as hazardous waste. For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can computational methods predict the enantioselectivity of reactions catalyzed by this ligand?
Answer:
- Density Functional Theory (DFT) : Optimize transition-state geometries to calculate activation barriers for competing enantiomeric pathways. For example, analyze steric effects from the diphenyloxazoline moieties on substrate binding .
- Molecular Docking : Simulate ligand-substrate interactions in software like Gaussian or ORCA. Focus on π-π stacking between pyridine and aromatic substrates, and hydrogen-bonding networks .
- Nonlinear Effects : Correlate experimental ee with ligand enantiopurity. A positive nonlinear effect (e.g., eeproduct > eeligand) suggests cooperative binding, modeled via kinetic Monte Carlo simulations .
Q. How do crystallographic data resolve contradictions in stereochemical assignments for this compound?
Answer:
- Anomalous Dispersion : Use Cu-Kα radiation to enhance stereochemical contrast. For example, the (4S,5R) configuration is confirmed via Flack parameter analysis (near 0.0) in SHELXL .
- Comparative Refinement : Test alternative space groups (e.g., C2 vs. P2₁2₁2₁) and occupancy models. Discrepancies in unit cell parameters (e.g., a = 19.035 Å vs. a = 7.0184 Å in orthorhombic analogs) may indicate polymorphism .
- Validation Tools : Cross-check with CCDC databases (e.g., CIF deposition) and Mercury’s symmetry-checking module to detect twinning or disorder .
Q. What strategies optimize the synthesis of this ligand for high enantiomeric purity?
Answer:
- Chiral Pool Synthesis : Start from enantiopure (S)-phenylglycinol or similar precursors to ensure stereochemical fidelity. Cyclize with 2,6-pyridinedicarbonyl dichloride under Schlenk conditions .
- Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from CH₂Cl₂/hexane. Monitor purity via ¹H NMR (aryl proton splitting) and polarimetry ([α]D²⁵ = ±150–160°) .
- Quality Control : Validate via SC-XRD (≥98% ee) and ESI-MS ([M+H]+ = 522.6 m/z). Trace metal analysis (ICP-MS) ensures absence of catalytic poisons (e.g., Fe, Cu) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
